2-nitro-5H,6H,7H,8H,9H,10H-cyclohepta[b]indole
Description
2-Nitro-5H,6H,7H,8H,9H,10H-cyclohepta[b]indole (CAS 17993-55-4) is a nitro-substituted polycyclic heteroaromatic compound featuring a seven-membered cyclohepta ring fused to an indole scaffold. Its molecular formula is C₁₃H₁₄N₂O₂, with a molecular weight of 230.27 g/mol . This compound is commercially available as a powder, though safety data remain unpublished .
Properties
IUPAC Name |
2-nitro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-15(17)9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)14-13/h6-8,14H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUIDRXMXLBYIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NC3=C2C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-5H,6H,7H,8H,9H,10H-cyclohepta[b]indole typically involves the nitration of the corresponding cyclohepta[b]indole precursor. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-nitro-5H,6H,7H,8H,9H,10H-cyclohepta[b]indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-amino-5H,6H,7H,8H,9H,10H-cyclohepta[b]indole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-nitro-5H,6H,7H,8H,9H,10H-cyclohepta[b]indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Nitro vs. Chloro vs. Bromo
a. 2-Chloro-5H,6H,7H,8H,9H,10H-Cyclohepta[b]indole-6-carboxamide (CAS 848193-72-6)
- Substituent : Chloro group at the 2-position and a carboxamide at the 6-position.
- Molecular Formula: Not explicitly stated but inferred to differ due to the carboxamide group.
- Key Differences: The chloro group is less electron-withdrawing than nitro, altering electronic properties and reactivity. The carboxamide introduces hydrogen-bonding capability, enhancing solubility and biological target interactions.
b. 2-Bromo-5H,6H,7H,8H,9H,10H,11H-Cycloocta[b]indole
Ring Size Variations: Cyclohepta vs. Cycloocta
a. 6,7,8,9,10,11-Hexahydrocyclooct[b]indole (CAS N/A, Thermo Scientific™)
- Ring System : Eight-membered cycloocta ring fused to indole.
- Molecular Formula : C₁₄H₁₇N (MW 199.3 g/mol).
- Key Differences :
Functional Group and Bioactivity Comparison
Structural and Electronic Implications
- Nitro Group : Enhances electrophilicity, making the target compound reactive in substitution or reduction reactions. This contrasts with chloro/bromo analogs, which may undergo nucleophilic aromatic substitution more readily due to weaker electron withdrawal .
- Biological Relevance : The chloro-carboxamide derivative’s SIRT1 inhibition highlights the importance of substituent choice in drug design, whereas the nitro group’s toxicity profile remains uncharacterized .
Biological Activity
Overview
2-nitro-5H,6H,7H,8H,9H,10H-cyclohepta[b]indole is a compound belonging to the indole family, characterized by a nitro group at the second position of the indole ring and a cyclohepta ring fused to it. This structure has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
The synthesis of this compound typically involves the nitration of cyclohepta[b]indole using nitrating agents like nitric acid and sulfuric acid under controlled conditions. The resulting compound exhibits a molecular formula of with a molecular weight of 230.27 g/mol .
Chemical Reactions
The compound can undergo various chemical reactions:
- Reduction : The nitro group can be converted to an amino group using reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon.
- Substitution : Nucleophilic substitution can replace the nitro group with other functional groups.
- Oxidation : The indole ring can be oxidized to yield different derivatives .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that may inhibit enzyme activity or disrupt cellular processes. This mechanism is crucial for its potential therapeutic applications .
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have shown that compounds with similar structures possess antimicrobial properties. While specific data on this compound's efficacy is limited, its structural analogs have demonstrated activity against various bacterial strains .
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. It is hypothesized that the compound's ability to induce apoptosis in cancer cells could be linked to its interaction with cellular pathways involved in cell cycle regulation .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds or derivatives:
- Anticancer Mechanisms : A study on related indole derivatives indicated that they could inhibit tumor growth by inducing cell cycle arrest and apoptosis in human cancer cell lines .
- Antimicrobial Efficacy : Research on nitro-substituted indoles has demonstrated their ability to inhibit the growth of Gram-positive bacteria through mechanisms involving disruption of bacterial cell walls .
- Enzyme Inhibition Studies : Investigations into the enzyme inhibition capabilities of similar compounds revealed potential applications in drug development for targeting specific enzymes associated with disease pathways .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 2-nitroindole | Lacks cyclohepta ring | Moderate antimicrobial activity |
| 5-nitroindole | Nitro group at different position | Anticancer properties |
| 2-amino-5H,... | Reduced form | Enhanced biological activity due to amino group |
Q & A
Q. What are the common synthetic routes for preparing 2-nitrocyclohepta[b]indole derivatives?
Cyclohepta[b]indole derivatives are typically synthesized via intramolecular cyclization. For example, 2-chloro-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one is prepared by refluxing a hydrazone precursor in acetic acid and hydrochloric acid, followed by purification via column chromatography . Similar methods can be adapted for nitro-substituted analogs by incorporating nitro-functionalized starting materials. Key steps include optimizing reaction time, temperature (e.g., 398 K for cyclization), and acid catalysis .
Q. How is the molecular structure of cyclohepta[b]indoles characterized?
X-ray crystallography is the gold standard for structural elucidation. For instance, the crystal structure of a related compound revealed a distorted twist-chair conformation in the seven-membered ring, with intermolecular N–H···O hydrogen bonds forming R₂²(10) motifs . Spectroscopic techniques like NMR and IR complement crystallography:
- ¹H NMR : Methyl groups in cyclohepta[b]indoles resonate at δ ~2.3 ppm, while aromatic protons appear between δ 6.8–7.5 ppm .
- FTIR : Stretching vibrations for carbonyl groups (C=O) are observed near 1680 cm⁻¹ .
Advanced Research Questions
Q. How can contradictions in spectral data for nitrocyclohepta[b]indoles be resolved?
Discrepancies in NMR or mass spectra often arise from tautomerism or conformational flexibility. For example, the keto-enol tautomerism in cyclohepta[b]indoles can lead to split signals in ¹H NMR. To address this:
- Use variable-temperature NMR to identify dynamic equilibria.
- Compare experimental IR carbonyl stretches (e.g., 1680 cm⁻¹ for ketones) with computational models (DFT) .
- Validate via X-ray crystallography, which provides unambiguous bond-length data (e.g., C=O bond lengths ~1.22 Å) .
Q. What strategies optimize the biological activity of nitrocyclohepta[b]indoles?
Structure-activity relationship (SAR) studies highlight the importance of substituent positioning:
- Nitro groups : Meta-substitution on the indole ring enhances antitumor activity by increasing electron-withdrawing effects, as seen in related benzothiazepine-indole hybrids .
- Ring size : The seven-membered cycloheptane ring in cyclohepta[b]indoles improves DNA intercalation efficiency compared to smaller rings, as demonstrated in cytotoxicity assays .
- Hydrogen bonding : Intermolecular N–H···O interactions (e.g., R₂²(10) motifs) correlate with improved pharmacokinetic stability .
Q. How do computational methods aid in predicting the reactivity of nitrocyclohepta[b]indoles?
Density Functional Theory (DFT) calculations predict electrophilic aromatic substitution (EAS) sites. For example:
- The nitro group directs incoming electrophiles to the C-4 position of the indole ring due to its meta-directing nature.
- Frontier molecular orbital (FMO) analysis reveals HOMO localization on the indole nitrogen, favoring nucleophilic attacks at C-3 .
Methodological Considerations
Q. What analytical techniques are critical for purity assessment?
- HPLC-TOF : Detects impurities at ≥98% purity by comparing experimental (e.g., 316.2402 m/z) and theoretical molecular weights (Δppm ≤ 1.21) .
- GC-MS : Identifies volatile byproducts using retention indices (e.g., 9.39 min for cyclohepta[b]indole derivatives) and fragmentation patterns (e.g., m/z 273 base peak) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
